molecular formula C15H28O4 B1460352 11-(tert-Butoxy)-11-oxoundecanoic acid CAS No. 1789702-17-5

11-(tert-Butoxy)-11-oxoundecanoic acid

Cat. No. B1460352
CAS RN: 1789702-17-5
M. Wt: 272.38 g/mol
InChI Key: YRFCVNPOJBZVAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butoxy groups in the formation of complex structures . For example, the synthesis of “N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA)” involves a controlled ring-opening polymerization . Another method involves the reaction of metallic sodium, lithium chloride, and hydrogen to prepare lithium hydride .


Chemical Reactions Analysis

The tert-butoxy group is often involved in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) has been used as a terminal oxidant in various chemical reactions . In another example, the tert-butoxy group was used in the oxidative amidation of aldehydes .

Scientific Research Applications

Synthesis and Properties of Amphiphilic Antioxidants

A study by Vladimir I. Lodyato et al. (2003) explored the synthesis and antioxidant properties of an amphiphilic compound closely related to 11-(tert-Butoxy)-11-oxoundecanoic acid. This work demonstrates the utility of such compounds in designing membrane-targeted antioxidants, highlighting the importance of amphiphilic structures in biological applications (Vladimir I. Lodyato et al., 2003).

Applications in Organic Synthesis

L. Hinkamp and H. Schäfer (2015) reported on the allylic oxidation of methyl 10‐undecenoate to methyl 9‐oxo‐10‐undecenoate using tert-butyl hydroperoxide, showcasing the precursor's role in synthesizing valuable oleochemicals for pharmaceuticals and polymers. Their research emphasizes the compound's utility in creating connectors for biologically active compounds and adjusting physical properties for materials applications (L. Hinkamp & H. Schäfer, 2015).

Biomaterial Surface Functionalization

S. Devillers et al. (2009) focused on functionalizing Phynox surfaces with 11-phosphoundecanoic acid monolayers to create a platform for postgrafting chemical reactions. This research illustrates the potential of 11-(tert-Butoxy)-11-oxoundecanoic acid analogs in modifying biomaterial surfaces for enhanced biocompatibility and functionality (S. Devillers et al., 2009).

Antifouling Materials

R. Hany and colleagues (2004) described the transformation of side-chain double bonds in poly[3-hydroxyalkanoate-co-3-hydroxyalkenoate] to thioether bonds via the radical addition of 11-mercapto-1-undecanol. This process leads to the synthesis of functionalized polyesters for environmentally friendly antifouling coatings, indicating the broader applicability of related chemical structures in creating non-toxic materials to prevent biofouling (R. Hany et al., 2004).

properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFCVNPOJBZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(tert-Butoxy)-11-oxoundecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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